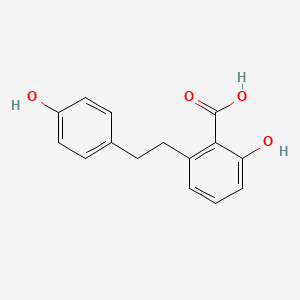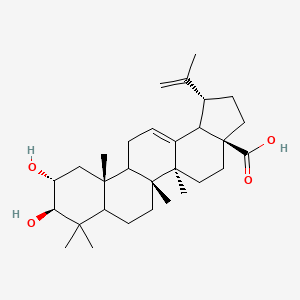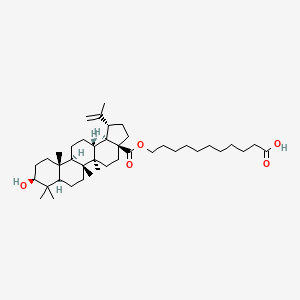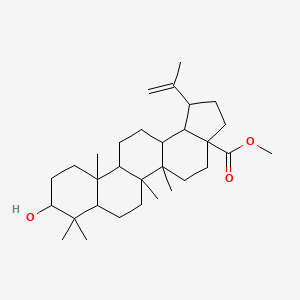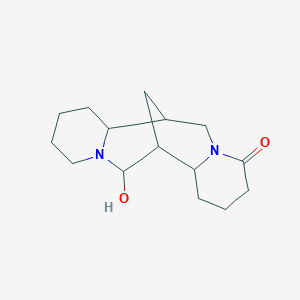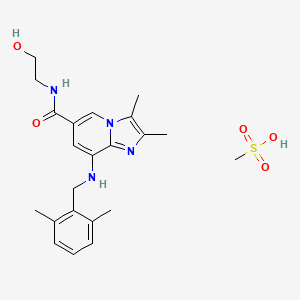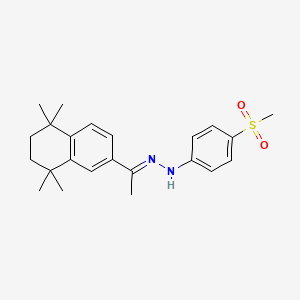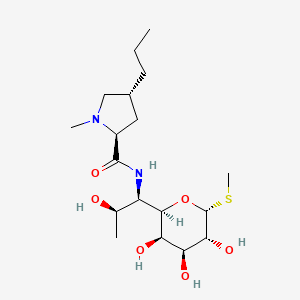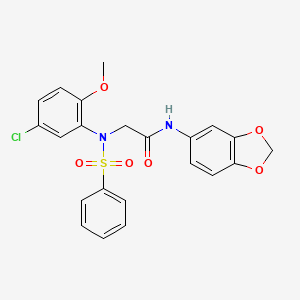
LX2343
概要
準備方法
合成経路と反応条件: LX2343の合成は、ベンゾジオキソールおよびフェニルスルホニル中間体の調製から始まる複数の手順を伴います。これらの中間体は、特定の反応条件下でカップリングされて最終的な化合物を形成します。詳細な合成経路には以下が含まれます。
- 1,3-ベンゾジオキソール中間体の調製。
- 5-クロロ-2-メトキシフェニルスルホニル中間体の合成。
- 適切なカップリング剤を用いて、制御された温度およびpH条件下で中間体をカップリングする .
工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれます。 自動反応器と連続フローシステムを使用すると、生産プロセスの効率を向上させることができます .
化学反応の分析
反応の種類: LX2343は、以下を含むさまざまな化学反応を受けます。
酸化: 特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 還元反応は、化合物に存在する官能基を修飾することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。
主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりヒドロキシル化された誘導体が得られる場合がありますが、還元により脱塩素化または脱メトキシ化された生成物が得られます .
4. 科学研究の応用
This compoundは、化学、生物学、医学、産業の分野において、幅広い科学研究の応用を持っています。
化学: 反応機構を研究し、新しい合成方法を開発するためのモデル化合物として使用されます。
生物学: オートファジーやアポトーシスを含む細胞プロセスに対するその効果について調査されています。
医学: 主に、アミロイドβの生成とクリアランスを標的にすることで、アルツハイマー病の治療における可能性について研究されています.
科学的研究の応用
LX2343 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including autophagy and apoptosis.
Industry: Potential applications in the development of neuroprotective agents and therapeutic drugs.
作用機序
LX2343は、複数のメカニズムを通じてその効果を発揮します。
アミロイドβの生成とクリアランス: βセクレターゼとγセクレターゼ酵素の活性を調節することにより、アミロイドβの生成を阻害します。
酸化ストレスとアポトーシス: this compoundは、ミトコンドリアの完全性を維持し、アポトーシス促進経路を阻害することにより、酸化ストレス誘導性神経細胞アポトーシスを軽減します.
6. 類似の化合物との比較
This compoundは、アミロイドβの生成とクリアランスに対する二重の作用においてユニークです。類似の化合物には以下が含まれます。
ドネペジル: 主にアルツハイマー病の治療に使用されるアセチルコリンエステラーゼ阻害剤。
メマンチン: グルタミン酸の活性を調節するNMDA受容体拮抗剤。
リバスチグミン: 異なる作用機序を持つ別のアセチルコリンエステラーゼ阻害剤.
これらの化合物と比較して、this compoundは、アミロイドβとタウ病変の両方を標的にすることにより、多面的なアプローチを提供するため、アルツハイマー病の治療のための有望な候補となります .
類似化合物との比較
LX2343 is unique in its dual action on amyloid β production and clearance. Similar compounds include:
Donepezil: Primarily an acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Memantine: An NMDA receptor antagonist that modulates glutamate activity.
Rivastigmine: Another acetylcholinesterase inhibitor with a different mechanism of action.
Compared to these compounds, this compound offers a multifaceted approach by targeting both amyloid β and tau pathology, making it a promising candidate for Alzheimer’s disease treatment .
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O6S/c1-29-19-9-7-15(23)11-18(19)25(32(27,28)17-5-3-2-4-6-17)13-22(26)24-16-8-10-20-21(12-16)31-14-30-20/h2-12H,13-14H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYSGIYKAVUVOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




